molecular formula C20H15N5O3 B11698823 (4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11698823
M. Wt: 373.4 g/mol
InChI Key: QMXXLARNGHKTEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with naphthylhydrazine and 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo compounds.

    Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

(4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its anticancer effects.

Comparison with Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.

    Naphthylhydrazine: Another precursor used in the synthesis.

    4-Nitrobenzaldehyde: A common reagent in the synthesis of various pyrazolone derivatives.

Uniqueness: (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of structural features, which confer distinct biological activities and potential applications in various fields. Its ability to undergo multiple types of chemical reactions further enhances its versatility as a research compound.

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

5-methyl-4-(naphthalen-1-yldiazenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H15N5O3/c1-13-19(22-21-18-8-4-6-14-5-2-3-7-17(14)18)20(26)24(23-13)15-9-11-16(12-10-15)25(27)28/h2-12,23H,1H3

InChI Key

QMXXLARNGHKTEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.